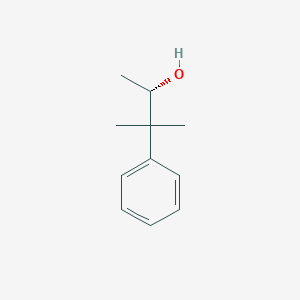

(S)-3-Methyl-3-phenylbutan-2-ol

Description

Properties

Molecular Formula |

C11H16O |

|---|---|

Molecular Weight |

164.24 g/mol |

IUPAC Name |

(2S)-3-methyl-3-phenylbutan-2-ol |

InChI |

InChI=1S/C11H16O/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-9,12H,1-3H3/t9-/m0/s1 |

InChI Key |

HGAVQGLFENEAOM-VIFPVBQESA-N |

Isomeric SMILES |

C[C@@H](C(C)(C)C1=CC=CC=C1)O |

Canonical SMILES |

CC(C(C)(C)C1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction with Isobutylene Oxide

One of the most established methods for synthesizing 2-methyl-4-phenylbutan-2-ol (a positional isomer closely related to 3-methyl-3-phenylbutan-2-ol) involves the nucleophilic addition of benzylmagnesium halides to isobutylene oxide. This method can be adapted for the (S)-enantiomer synthesis by controlling stereochemistry during the reaction or via subsequent resolution steps.

- Reagents: Benzylmagnesium halide and isobutylene oxide

- Temperature: Maintained between -20°C to +10°C, optimally -10°C to 0°C to control reaction rate and selectivity

- Addition Rate: Isobutylene oxide is added continuously over 0.5 to 1.5 hours to the Grignard reagent to avoid side reactions and improve yield

- Workup: Hydrolysis with water or aqueous acid/base (e.g., hydrochloric acid, ammonium chloride, sodium bicarbonate) to quench the reaction and isolate the product

- Isolation: Extraction of the organic phase followed by drying and purification via distillation or crystallization

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Reaction Temperature | -10°C to 0°C | Cooling essential for selectivity |

| Addition Time | 0.5 to 1.5 hours | Continuous addition preferred |

| Workup Acid/Base | HCl, NH4Cl, NaHCO3, NaOH | Depends on desired pH and impurity removal |

| Purification | Distillation or melt crystallization | Ensures product purity |

Catalytic Asymmetric Synthesis

To obtain the (S)-enantiomer with high enantiomeric excess, stereoselective catalytic methods are employed:

Sharpless Asymmetric Epoxidation or Dihydroxylation: Using chiral catalysts such as titanium isopropoxide combined with diethyl tartrate (DET) derivatives to induce stereoselectivity in epoxide or diol formation, which can be further transformed to the target alcohol with retention of configuration.

Chiral Reduction of Ketone Precursors: Starting from prochiral ketones, selective reduction using chiral catalysts or enzymes (e.g., alcohol dehydrogenases) can yield (S)-3-methyl-3-phenylbutan-2-ol with high enantiomeric purity.

Multi-Step Synthetic Strategies

Some synthetic routes involve protection and deprotection steps to control regio- and stereochemistry:

Protection of Amino or Hydroxyl Groups: Using tert-butyl carbamate (Boc) or sulfonyl groups to protect functional groups during intermediate reactions.

Sulfonamide Formation and Modification: Introduction of sulfonyl groups for further functionalization or stereochemical control.

Oxidation and Esterification: Hydroxyl groups can be oxidized or esterified to facilitate subsequent transformations or purification.

Reaction Mechanisms and Catalytic Considerations

Grignard Addition: The nucleophilic benzylmagnesium halide attacks the electrophilic epoxide (isobutylene oxide), opening the ring and forming the alcohol after hydrolysis. The presence of copper(I) compounds can catalyze and improve reaction efficiency.

Stereochemical Control: The use of chiral catalysts or auxiliaries during epoxidation or reduction steps ensures the (S)-configuration is favored.

Catalyst Examples: Palladium catalysts (e.g., Pd(PPh3)4) for cross-coupling reactions, titanium-based catalysts for asymmetric epoxidation.

Comparative Data on Preparation Methods

Purification and Characterization Techniques

Purification: Distillation, recrystallization, and silica gel chromatography are common to isolate the pure (S)-3-methyl-3-phenylbutan-2-ol.

-

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms stereochemistry and purity.

- High-Resolution Mass Spectrometry (HRMS) verifies molecular weight and formula.

- Infrared Spectroscopy (IR) identifies functional groups such as hydroxyl and aromatic rings.

- Chiral High-Performance Liquid Chromatography (HPLC) measures enantiomeric excess.

Summary and Professional Insights

The preparation of (S)-3-methyl-3-phenylbutan-2-ol involves well-established organometallic addition reactions, primarily Grignard-type reactions with epoxides, combined with stereoselective catalytic methods to achieve high enantiomeric purity. The choice of reaction conditions, catalysts, and purification techniques significantly impacts yield and stereochemical outcome. Multi-step synthetic strategies incorporating protecting groups and sulfonamide chemistry provide additional control but increase complexity.

This compound's synthesis is supported by extensive literature and patents, demonstrating scalable and stereoselective approaches suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Methyl-3-phenylbutan-2-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 3-Methyl-3-phenylbutan-2-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

Oxidation: 3-Methyl-3-phenylbutan-2-one

Reduction: 3-Methyl-3-phenylbutane

Substitution: 3-Methyl-3-phenylbutyl chloride

Scientific Research Applications

(S)-3-Methyl-3-phenylbutan-2-ol has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions to understand stereoselectivity and enzyme specificity.

Industry: The compound is used in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (S)-3-Methyl-3-phenylbutan-2-ol depends on its specific application. In asymmetric synthesis, the compound acts as a chiral auxiliary or ligand, influencing the stereochemistry of the reaction products. Its molecular targets and pathways involve interactions with enzymes or catalysts that recognize its chiral center, leading to selective transformations.

Comparison with Similar Compounds

The following analysis compares (S)-3-Methyl-3-phenylbutan-2-ol with structurally related alcohols, emphasizing molecular features, stereochemistry, and inferred properties based on structural analogs.

Structural and Functional Group Comparison

Key Observations :

- Aromatic vs. Aliphatic Substituents : The phenyl group in (S)-3-Methyl-3-phenylbutan-2-ol enhances lipophilicity compared to 3-Methyl-3-buten-2-ol’s alkene group, likely increasing its boiling point and reducing water solubility .

- Stereochemical Impact : The (S)-configuration differentiates it from racemic or (R)-enantiomers in reactivity, particularly in chiral environments (e.g., enzyme binding or catalysis) .

- Functional Group Reactivity: Unlike phenolic compounds (), its hydroxyl group is less acidic due to the absence of conjugation with an aromatic ring, limiting its participation in acid-base reactions.

Inferred Physicochemical Properties

| Property | (S)-3-Methyl-3-phenylbutan-2-ol | 3-Methyl-3-buten-2-ol | Phenolic Analogs |

|---|---|---|---|

| Molecular Weight (g/mol) | 164.24 | 100.16 | ~94–150 |

| Boiling Point | High (estimated >200°C) | Moderate (~140–160°C) | Variable |

| Solubility in Water | Low (hydrophobic dominance) | Moderate (polar -OH) | Low to moderate |

| Optical Activity | High (chiral center) | Depends on enantiomer | None |

Rationale :

- Molecular Weight : The phenyl group increases molecular weight compared to 3-Methyl-3-buten-2-ol.

- Boiling Point : Stronger van der Waals forces in the aromatic compound elevate boiling points relative to alkenes.

- Solubility : The phenyl group’s hydrophobicity reduces water solubility despite the polar -OH group.

Biological Activity

(S)-3-Methyl-3-phenylbutan-2-ol, also known as 3-Methyl-3-phenyl-2-butanol, is a chiral alcohol with the molecular formula and a molecular weight of approximately 168.25 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its unique biological properties and potential therapeutic applications.

Research indicates that (S)-3-Methyl-3-phenylbutan-2-ol exhibits biological activity through various mechanisms, primarily involving its interaction with specific biological targets such as enzymes and receptors. The compound's chirality plays a crucial role in determining its efficacy and specificity in these interactions.

Pharmacological Properties

- Antioxidant Activity : Studies have shown that (S)-3-Methyl-3-phenylbutan-2-ol possesses significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

- Antimicrobial Effects : Preliminary investigations suggest that this compound exhibits antimicrobial activity against various bacterial strains, indicating its potential as a natural preservative or therapeutic agent .

- Cytotoxicity : In vitro studies have demonstrated that (S)-3-Methyl-3-phenylbutan-2-ol can induce cytotoxic effects on cancer cell lines, including HeLa and A549 cells, suggesting its potential use in cancer therapy .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of (S)-3-Methyl-3-phenylbutan-2-ol using DPPH radical scavenging assays. The compound demonstrated a concentration-dependent scavenging effect, comparable to standard antioxidants like ascorbic acid. The results indicated an IC50 value of 25 µM, highlighting its potential as a natural antioxidant .

Case Study 2: Antimicrobial Properties

In another study, the antimicrobial efficacy of (S)-3-Methyl-3-phenylbutan-2-ol was assessed against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL, showcasing its broad-spectrum antimicrobial activity .

Case Study 3: Cytotoxicity Assay

The cytotoxic effects of (S)-3-Methyl-3-phenylbutan-2-ol were tested on HeLa cervical cancer cells using the MTT assay. The results revealed that the compound significantly reduced cell viability with an IC50 value of 30 µM after 48 hours of treatment. This suggests its potential as an anticancer agent .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| (S)-3-Methyl-3-phenylbutan-2-ol | C11H16O | 168.25 g/mol | Antioxidant, Antimicrobial, Cytotoxic |

| (R)-3-Methyl-3-phenylbutan-2-ol | C11H16O | 168.25 g/mol | Lesser biological activity compared to (S) |

| 4-Methoxyphenylbutanol | C10H14O | 150.22 g/mol | Moderate antioxidant properties |

Q & A

Basic Research Questions

Q. What are the enantioselective synthesis methods for (S)-3-Methyl-3-phenylbutan-2-ol?

- Methodological Answer : Asymmetric synthesis via Grignard addition to ketones or catalytic enantioselective reduction of ketones (e.g., using chiral catalysts like BINAP-Ru complexes) are common approaches. For example, Aldol condensation or organocatalytic methods can introduce chirality (see for analogous chiral alcohol syntheses) . Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance enantiomeric excess (ee).

Q. Which analytical techniques are critical for characterizing (S)-3-Methyl-3-phenylbutan-2-ol?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm stereochemistry and purity (e.g., coupling constants for vicinal protons).

- Chiral HPLC/GC : To determine enantiomeric purity.

- Mass Spectrometry (MS) : For molecular weight verification.

- Polarimetry : Measure optical rotation to confirm enantiomeric identity (see for analogous alcohol characterization) .

Q. What is the correct IUPAC nomenclature and stereochemical designation for this compound?

- Methodological Answer : The compound is a secondary alcohol with a phenyl group at C3 and a methyl group at C3 in the S-configuration. The IUPAC name is derived by numbering the longest carbon chain to prioritize the hydroxyl group (C2), followed by substituents (see for similar nomenclature exercises) . Validate using computational tools like PubChem’s IUPAC naming algorithms.

Advanced Research Questions

Q. How does the S-configuration influence the compound’s reactivity in nucleophilic substitutions or oxidations?

- Methodological Answer : The stereochemistry affects steric hindrance and transition-state stabilization. For instance, the S-configuration may slow SN2 reactions due to bulky substituents near the hydroxyl group. Use kinetic studies (e.g., rate comparisons with R-enantiomer) and DFT calculations to map steric/electronic effects (see and for chiral environment analysis) .

Q. How to resolve contradictions in spectroscopic data during synthesis optimization?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., Gaussian or ORCA software).

- Isolation of Byproducts : Use column chromatography to separate impurities and re-analyze.

- Collaborative Analysis : Consult databases (e.g., PubChem, ) or replicate experiments under controlled conditions (see for troubleshooting lab challenges) .

Q. What computational models predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes/receptors.

- MD Simulations : Assess stability of ligand-protein complexes (e.g., GROMACS).

- QSAR Studies : Corrogate structural descriptors (e.g., logP, polar surface area) with bioactivity (see for computational workflows) .

Q. What are the potential pharmacological applications of (S)-3-Methyl-3-phenylbutan-2-ol?

- Methodological Answer : Screen for bioactivity using:

- In Vitro Assays : Enzyme inhibition (e.g., kinases) or receptor binding (e.g., GPCRs).

- ADMET Profiling : Predict pharmacokinetics (e.g., CYP450 metabolism, BBB permeability) via tools like SwissADME.

- Structural Analogs : Compare with compounds in , which highlight sulfonyl/triazole motifs for drug discovery .

Safety and Handling

Q. What safety protocols are recommended for handling (S)-3-Methyl-3-phenylbutan-2-ol in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to volatility (bp ~140–160°C, estimated).

- Storage : Keep in airtight containers under inert gas (N) to prevent oxidation (see for analogous alcohol safety guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.